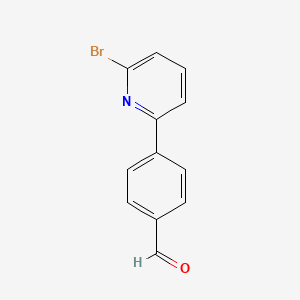

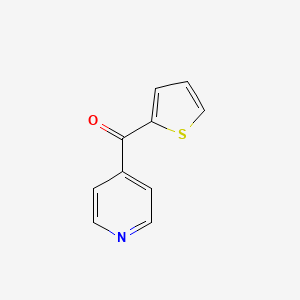

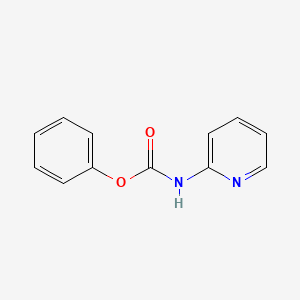

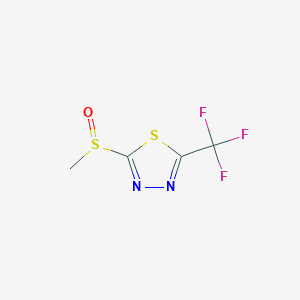

2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a chemical compound with the molecular formula C4H3F3N2OS2. It has a molecular weight of 216.21 and is used for research purposes .

Synthesis Analysis

The synthesis of compounds similar to 2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves various methods. For instance, the synthesis of 2-trifluoromethyl thiazoles involves [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole consists of a thiadiazole ring with a methylsulfinyl group at the 2-position and a trifluoromethyl group at the 5-position .Applications De Recherche Scientifique

Heterocyclic Compound Pharmacophores

Thiadiazole derivatives, including those related to 2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, are recognized for their extensive pharmacological activities. The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazoles contributes to their importance in medicinal chemistry, offering a wide array of biological activities such as anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. These compounds are considered pivotal for new drug development, highlighting their role as hybrid molecules in pharmacology (Mishra et al., 2015).

Synthetic Methodologies and Biological Significance

The synthesis and biological significance of thiadiazolines and related compounds have been thoroughly reviewed, focusing on the variety of synthetic methods and their importance in pharmaceutical research. Thiadiazoles are obtained primarily from cyclization reactions of thiosemicarbazone under various conditions, with a significant focus on their pharmaceutical significance, especially their biological activity against different microbial strains (Yusuf & Jain, 2014).

Antimicrobial Activity

A comprehensive review on the antimicrobial activity of 1,3,4-thiadiazole derivatives emphasizes their significant biological activities, including antimicrobial, anti-inflammatory, antitubercular, antidiabetic, and antiviral effects. This study also explores the structure-activity relationship (SAR) of these compounds, suggesting their potential as crucial tools for developing newer compounds with improved efficacy and safety (Alam, 2018).

Chemistry, Synthesis, and Biological Activities

The exploration of thiadiazole chemistry has been extensive due to its broad spectrum of applications in organic synthesis, pharmaceuticals, and biological applications. Thiadiazoles serve various roles, including as oxidation inhibitors, dyes, metal chelating agents, and anti-corrosion agents. This review provides insights into the developments, synthetic strategies, and diverse biological activities of thiadiazole compounds, underlining their significance in the development of efficacious and safe therapeutic agents (Asif, 2016).

Novel Antiparasitic Agents

Research has indicated that thiadiazole scaffolds exhibit potential as antiparasitic agents, particularly against diseases like leishmaniasis and malaria. The development of drug-resistant strains necessitates new antimalarial and leishmanicidal drugs, with thiadiazole derivatives showing promising low-toxicity antileishmanial activity and inhibitory action against specific enzymes in Plasmodium falciparum. This highlights thiadiazoles' potential in medicinal chemistry for developing novel lead compounds with antiparasitic activities (Tahghighi & Babalouei, 2017).

Propriétés

IUPAC Name |

2-methylsulfinyl-5-(trifluoromethyl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2OS2/c1-12(10)3-9-8-2(11-3)4(5,6)7/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYSURGMSJMTBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=NN=C(S1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458345 |

Source

|

| Record name | 2-(Methanesulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |

CAS RN |

65439-30-7 |

Source

|

| Record name | 2-(Methanesulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)